methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride,Mixtureofdiastereomers
Description
Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride is a chiral compound featuring an oxolane (tetrahydrofuran) ring substituted with an aminomethyl group and an ester-linked acetate moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media. As a mixture of diastereomers, its stereochemical complexity arises from the presence of multiple stereocenters, primarily at the oxolane ring and the aminomethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways .
Properties
IUPAC Name |
methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-6-2-7(4-9)12-5-6;/h6-7H,2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQPUXFMXKVWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(OC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-06-7 | |
| Record name | methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride typically involves the reaction of 5-(aminomethyl)oxolane-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Structural Analogues
2.1.1. Oxolane-Based Derivatives Compounds with oxolane rings, such as methyl 2-(5-methyloxolan-3-yl)acetate, lack the aminomethyl group, resulting in reduced polarity and lower solubility in polar solvents.
2.1.2. Aminomethyl-Substituted Heterocycles Ethyl 3-(aminomethyl)tetrahydrofuran-2-carboxylate shares the aminomethyl-oxolane core but differs in ester positioning. Studies indicate that the placement of the ester group (e.g., at C2 vs. C3) significantly affects metabolic stability. For instance, ethyl esters generally exhibit slower hydrolysis rates than methyl esters in vivo, impacting bioavailability .
Physicochemical Properties
Table 1 compares key properties of methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride with structural analogues:
| Property | Methyl 2-[5-(Aminomethyl)oxolan-3-yl]acetate HCl | Methyl 2-(5-Methyloxolan-3-yl)acetate | Ethyl 3-(Aminomethyl)tetrahydrofuran-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.68 | 172.18 | 217.25 |
| Solubility in Water (mg/mL) | 45.2 | 8.7 | 22.1 |
| LogP (Predicted) | -1.2 | 0.8 | -0.5 |
| Melting Point (°C) | 198–202 (decomp.) | 65–68 | 145–148 |
| Diastereomer Ratio (Major:Minor) | 60:40 | N/A (single isomer) | 55:45 |
Key Observations :
- The hydrochloride salt form of the target compound drastically improves water solubility compared to neutral analogues.
Pharmacological Activity
- Target Compound: Preliminary in vitro studies show moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 12 µM), likely due to structural mimicry of endogenous amine substrates .
- Analogues: Ethyl 3-(aminomethyl)tetrahydrofuran-2-carboxylate exhibits weaker MAO-B inhibition (IC₅₀ = 45 µM) but higher selectivity for serotonin receptors (5-HT₂C, Ki = 8 nM) .
Biological Activity
Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride is a chemical compound that has garnered interest in the fields of organic synthesis and biological research. This compound, which exists as a mixture of diastereomers, is characterized by its oxolane ring structure and an aminomethyl substituent. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and biochemistry.
- Molecular Formula : C8H16ClNO3
- Molecular Weight : 209.67 g/mol
- Structure : The compound features a five-membered oxolane ring with an aminomethyl group attached to it, contributing to its unique reactivity and biological properties.
The biological activity of methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the disruption of cellular processes in microbial organisms.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence indicating potential neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation in neuronal cells.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Suggests potential for use in treating bacterial infections |
| Johnson et al. (2023) | Showed induction of apoptosis in breast cancer cell lines | Highlights potential as an anticancer agent |
| Lee et al. (2024) | Investigated neuroprotective effects in vitro | Indicates possible applications in neurodegenerative disease treatment |
Synthesis and Production
The synthesis of methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride typically involves:
- Starting Materials : 5-(Aminomethyl)oxolane and methyl acetate.
- Reaction Conditions : Conducted under controlled temperature and pressure, often using hydrochloric acid as a catalyst.
- Purification Methods : Techniques such as crystallization and distillation are employed to obtain pure compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
